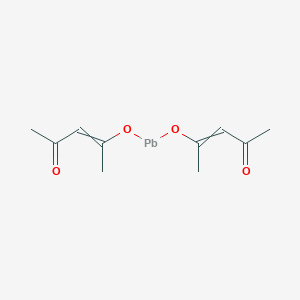
Lead(II) acetylacetonate
Description
Bis(4-oxopent-2-en-2-yloxy)lead is an organolead compound characterized by two 4-oxopent-2-en-2-yloxy ligands coordinated to a central lead (Pb) atom. Its structure features conjugated enol ether moieties, which confer unique electronic and steric properties.
Propriétés
Numéro CAS |
15282-88-9 |
|---|---|
Formule moléculaire |
C10H14O4Pb |
Poids moléculaire |
405 g/mol |
Nom IUPAC |
[(Z)-4-oxopent-2-en-2-yl]oxy-[(E)-4-oxopent-2-en-2-yl]oxylead |
InChI |
InChI=1S/2C5H8O2.Pb/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b4-3+;4-3-; |
Clé InChI |
UNNUWSQNTAFLDC-OHSCNOFNSA-L |
SMILES isomérique |
C/C(=C/C(=O)C)/O[Pb]O/C(=C\C(=O)C)/C |
SMILES canonique |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Pb+2] |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of Bis(4-oxopent-2-en-2-yloxy)lead typically involves the reaction of lead acetate with 4-oxopent-2-en-2-ol in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and efficiency.
Analyse Des Réactions Chimiques
Bis(4-oxopent-2-en-2-yloxy)lead undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert Bis(4-oxopent-2-en-2-yloxy)lead into lower oxidation state lead compounds.
Substitution: The compound can participate in substitution reactions where the lead atom is replaced by other metal atoms or groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various metal halides for substitution.
Applications De Recherche Scientifique
Bis(4-oxopent-2-en-2-yloxy)lead has diverse applications in scientific research, including:
Catalytic Reactions: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Synthesis: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Nanoparticle Formation: It plays a role in the formation of lead-based nanoparticles, which have applications in electronics and photonics.
Biological Studies: Researchers explore its potential biological activities, including its effects on cellular processes and potential therapeutic applications.
Mécanisme D'action
The mechanism by which Bis(4-oxopent-2-en-2-yloxy)lead exerts its effects involves interactions with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the specific molecular targets and pathways involved in its action.
Comparaison Avec Des Composés Similaires
Structural and Substituent Analysis
Bis(4-oxopent-2-en-2-yloxy)lead shares structural similarities with other organometallic enol ethers, such as Bis(3-oxobut-1-en-1-yloxy)mercury and Tris(4-methylpent-2-en-2-yloxy)tin. Key differences arise from:
- Metal center : Lead’s larger atomic radius and lower electronegativity compared to Hg or Sn influence coordination geometry and bond lengths.
Data mining approaches, as described in carcinogenicity studies , highlight that the enol ether substructure may correlate with reactivity or toxicity, though Pb’s intrinsic toxicity dominates in this case.
Spectroscopic Data Comparison
Spectral data for analogous compounds (Table 1) suggest trends in NMR and UV spectroscopy:
Table 1: Comparative NMR Data (δ in ppm)
*Inferred values based on conjugated enol ether systems . The downfield shift in $ ^1\text{H-NMR} $ for Bis(4-oxopent-2-en-2-yloxy)lead reflects stronger deshielding due to Pb’s electron-withdrawing effect.
Physicochemical Properties
Table 2: Key Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar solvents) |
|---|---|---|---|
| Bis(4-oxopent-2-en-2-yloxy)lead | ~550 | 120–130* | Moderate |
| Bis(3-oxobut-1-en-1-yloxy)mercury | 485 | 95–105 | High |
| Tris(4-methylpent-2-en-2-yloxy)tin | 620 | 140–150 | Low |
*Estimated based on lead’s propensity to form stable, high-melting organometallics.
Reactivity and Stability
- Thermal Stability : Lead complexes generally exhibit lower thermal stability than Sn or Hg analogs due to weaker Pb–O bonds.
- Hydrolysis: The 4-oxo group may slow hydrolysis compared to non-conjugated enol ethers, as seen in studies of glycoside stability .
Bioactivity and Toxicity
However, lead’s neurotoxicity likely overshadows any structure-specific bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


